molecular formula C14H15NO2 B14306551 N-(Cyclohex-3-ene-1-carbonyl)benzamide CAS No. 114526-97-5

N-(Cyclohex-3-ene-1-carbonyl)benzamide

Cat. No.: B14306551
CAS No.: 114526-97-5
M. Wt: 229.27 g/mol
InChI Key: CMXCZTVZYLPPCO-UHFFFAOYSA-N
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Description

N-(Cyclohex-3-ene-1-carbonyl)benzamide is a benzamide derivative featuring a cyclohexene ring conjugated to a carbonyl group at the amide nitrogen. The cyclohexene moiety likely enhances lipophilicity compared to simpler aromatic substituents, influencing solubility and reactivity. Such compounds are typically synthesized via coupling reactions between carboxylic acid derivatives (e.g., acyl chlorides) and amines, as seen in similar benzamide syntheses . Applications may span medicinal chemistry (e.g., cytotoxic agents) or catalysis, depending on functional group modifications .

Properties

CAS No.

114526-97-5

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

N-(cyclohex-3-ene-1-carbonyl)benzamide

InChI

InChI=1S/C14H15NO2/c16-13(11-7-3-1-4-8-11)15-14(17)12-9-5-2-6-10-12/h1-5,7-8,12H,6,9-10H2,(H,15,16,17)

InChI Key

CMXCZTVZYLPPCO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohex-3-ene-1-carbonyl)benzamide typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(Cyclohex-3-ene-1-carbonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclohex-3-ene-1-carboxylic acid or benzamide derivatives.

    Reduction: Formation of cyclohex-3-ene-1-methanol or benzyl alcohol derivatives.

    Substitution: Formation of substituted benzamides or cyclohexene derivatives.

Scientific Research Applications

N-(Cyclohex-3-ene-1-carbonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyclohex-3-ene-1-carbonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural differences among benzamide derivatives lie in their substituents, which dictate physicochemical and functional properties:

Compound Substituent Key Features
N-(Cyclohex-3-ene-1-carbonyl)benzamide Cyclohexene carbonyl Lipophilic cyclohexene ring; potential for π-π interactions
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl + 3-methyl N,O-bidentate directing group for metal catalysis; enhanced hydrogen bonding
N-(Pyridin-2-yl)-benzamide Pyridin-2-yl Heterocyclic amine; improves catalytic activity in amidation reactions
N-(Phenylcarbamoyl)benzamide Phenylcarbamoyl Extended conjugation; studied for cytotoxic activity

Physicochemical Properties

  • Lipophilicity : The cyclohexene group in the target compound likely increases logP compared to pyridyl or hydroxylated analogs, impacting membrane permeability .
  • Solubility : Hydroxyl groups (e.g., in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) enhance aqueous solubility, whereas aromatic/heterocyclic substituents reduce it .
  • Thermal Stability : Cyclohexene’s strained ring may lower melting points relative to adamantane or tricyclic derivatives (e.g., ) .

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